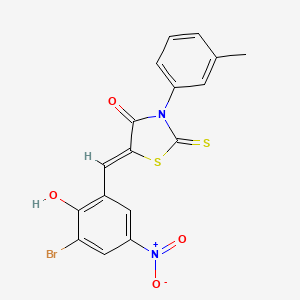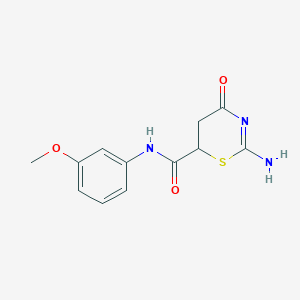![molecular formula C16H16ClNOS B5201995 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B5201995.png)
2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide, also known as CMPT, is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research due to its unique properties and mechanism of action.
作用機序
2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide is a potent inhibitor of HDACs, which are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting HDACs, 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide can increase the acetylation of histones, leading to the activation of certain genes. This mechanism of action has been shown to be effective in various cellular and animal models.
Biochemical and physiological effects:
2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anti-cancer agent. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide has been shown to improve cognitive function and memory in animal models, suggesting its potential as a treatment for neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide in lab experiments is its high potency and specificity for HDAC inhibition. This allows for precise control over gene expression and regulation. However, one limitation of using 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide is its potential toxicity, which can vary depending on the cell type and concentration used. Therefore, careful optimization of experimental conditions is necessary to ensure accurate and reliable results.
将来の方向性
There are several future directions for the use of 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide in scientific research. One potential application is in the development of new therapies for cancer and other diseases. By targeting specific HDACs, 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide could potentially lead to the discovery of new therapeutic targets and improve the efficacy of existing treatments. Another direction is in the study of epigenetic regulation and its role in various biological processes. 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide can be used as a tool to study the function of specific HDACs and their effects on gene expression and regulation. Finally, the development of new analogs of 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide with improved potency and specificity could lead to the discovery of new therapeutic agents.
合成法
The synthesis of 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide involves the reaction of 4-chlorobenzenethiol with 4-methylacetophenone in the presence of an acid catalyst. The resulting product is then converted into the amide form by reacting with propanoyl chloride. The final product is purified by recrystallization to obtain 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide in high purity.
科学的研究の応用
2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide has been widely used in scientific research as a tool to study the function of certain proteins and enzymes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and regulation. By inhibiting HDACs, 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide can alter the expression of genes and potentially lead to the discovery of new therapeutic targets for various diseases.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-11-3-7-14(8-4-11)18-16(19)12(2)20-15-9-5-13(17)6-10-15/h3-10,12H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEYBBPNGCMTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2-[(4-methylbenzoyl)amino]-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5201914.png)
![5-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-(methylthio)pyrimidine trifluoroacetate](/img/structure/B5201933.png)

![1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B5201940.png)

![methyl 4-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5201950.png)
![N-(3,4-dimethylphenyl)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinamine](/img/structure/B5201953.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5201961.png)
![2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B5201974.png)

![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide](/img/structure/B5201985.png)
![{4-(2-chlorobenzyl)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5202002.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5202013.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5202020.png)